molecular formula C15H24ClNO2 B1397347 3-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride CAS No. 1220028-49-8

3-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride

Cat. No. B1397347
CAS RN: 1220028-49-8
M. Wt: 285.81 g/mol
InChI Key: VLYUMKBFXSLTQM-UHFFFAOYSA-N
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Description

“3-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride”, also known as AEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It has the molecular formula C15H24ClNO2 .


Molecular Structure Analysis

The molecular structure of AEPP consists of a piperidine ring attached to a phenoxyethoxyethyl group. The molecular formula is C15H24ClNO2 .

Scientific Research Applications

Pharmacological Effects and Analytical Methods

  • Paroxetine Hydrochloride Analysis : Paroxetine hydrochloride, a phenylpiperidine derivative, shares structural similarities with 3-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride. It's a selective serotonin reuptake inhibitor with documented pharmacokinetics, metabolism, and pharmacological effects. The methods for its preparation, analysis in pharmaceutical and biological samples, and spectroscopic data are well-documented (Germann et al., 2013).

Metabolic Activity in Obese Rats

  • Effect on Feeding Behavior and Obesity : A study on a compound structurally related to this compound showed its impact on feeding behavior and obesity management in rats. This non-amphetamine substance influenced the satiety center, reducing obesity induced by gold thioglucose in mice (Massicot et al., 1984).

Synthesis and Antimicrobial Activities

  • Antimicrobial Synthesis and Screening : A study focused on synthesizing and screening a compound similar to this compound for microbial activities. The synthesized compound showed moderate antimicrobial activities against various bacteria and Candida albicans (Ovonramwen et al., 2019).

Cytotoxic and Anticancer Agents

  • Potential in Cancer Treatment : Compounds structurally related to this compound have been synthesized and displayed significant cytotoxicity towards murine and human tumors. They represent a new class of cytotoxic agents, indicating potential applications in cancer therapy (Dimmock et al., 1998).

Anti-Acetylcholinesterase Activity

  • Neurological Applications : A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to this compound, was synthesized and showed significant anti-acetylcholinesterase activity. These compounds, particularly one identified as 21, demonstrated potential as antidementia agents (Sugimoto et al., 1990).

properties

IUPAC Name

3-[2-(2-phenoxyethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-2-6-15(7-3-1)18-12-11-17-10-8-14-5-4-9-16-13-14;/h1-3,6-7,14,16H,4-5,8-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYUMKBFXSLTQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOCCOC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220028-49-8
Record name Piperidine, 3-[2-(2-phenoxyethoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220028-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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